molecular formula C26H30N4O3 B2725135 N-(2-(3-(naphthalen-1-ylmethyl)ureido)ethyl)-4-pivalamidobenzamide CAS No. 1170057-35-8

N-(2-(3-(naphthalen-1-ylmethyl)ureido)ethyl)-4-pivalamidobenzamide

Cat. No.: B2725135
CAS No.: 1170057-35-8
M. Wt: 446.551
InChI Key: GUCNVXFMHPNUID-UHFFFAOYSA-N
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Description

“N-(2-(3-(naphthalen-1-ylmethyl)ureido)ethyl)-4-pivalamidobenzamide” is a complex organic compound. It contains a naphthalene group, which is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings. The compound also contains ureido and pivalamido groups, which are common in various organic compounds .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and infrared spectroscopy . These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present.


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The presence of the naphthalene, ureido, and pivalamido groups could make the compound reactive towards certain reagents .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would likely be determined experimentally. These properties can be influenced by factors such as the compound’s molecular structure and the presence of functional groups .

Scientific Research Applications

Synthesis and Characterization of Analogues

Research has focused on the synthesis and characterization of iodobenzamide analogues, which are potential D-2 dopamine receptor imaging agents. These compounds, including naphthalene derivatives, have been studied for their ability to localize specific dopamine receptors, offering potential developments in imaging central nervous system disorders (Murphy et al., 1990).

Anticancer Evaluation

Naphthoquinone derivatives, a category related to the structure of the compound , have been synthesized and evaluated for their cytotoxic activity against various human cancer cell lines. These studies have revealed potent cytotoxic activities, indicating the potential of such compounds in cancer treatment (Ravichandiran et al., 2019).

Glycine Transporter Type-2 Inhibitors

Research on phenoxymethylbenzamide derivatives, which share structural motifs with the compound you're interested in, has identified them as novel inhibitors of the glycine transporter type-2. These findings suggest potential applications in treating neuropathic pain (Takahashi et al., 2014).

Microbial Oxidation Processes

Studies on naphthalene dioxygenase from specific Pseudomonas strains have shown the enzyme's ability to oxidize compounds like toluene and ethylbenzene into various products. This research has implications for bioremediation and understanding microbial oxidation processes (Lee & Gibson, 1996).

Supramolecular Chemistry and Sensor Applications

Naphthalene diimides have been extensively studied for their applications in supramolecular chemistry, including their use in sensors, molecular switching devices, and catalysis. The versatility and structural adaptability of these compounds underscore their potential in a wide range of scientific applications (Kobaisi et al., 2016).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s a drug, it might interact with certain proteins or other molecules in the body to exert its effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. Proper handling and disposal procedures would need to be followed to minimize risks.

Future Directions

The future research directions involving this compound could include studying its potential applications, investigating its mechanism of action, and optimizing its synthesis process .

Properties

IUPAC Name

4-(2,2-dimethylpropanoylamino)-N-[2-(naphthalen-1-ylmethylcarbamoylamino)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N4O3/c1-26(2,3)24(32)30-21-13-11-19(12-14-21)23(31)27-15-16-28-25(33)29-17-20-9-6-8-18-7-4-5-10-22(18)20/h4-14H,15-17H2,1-3H3,(H,27,31)(H,30,32)(H2,28,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUCNVXFMHPNUID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=CC=C(C=C1)C(=O)NCCNC(=O)NCC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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